Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 18940-64-2
VCID: VC0103208
InChI: InChI=1S/C19H21ClN2O2.ClH/c1-24-18-9-5-3-7-16(18)19(23)22-12-10-21(11-13-22)14-15-6-2-4-8-17(15)20;/h2-9H,10-14H2,1H3;1H
SMILES: COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl.Cl
Molecular Formula: C19H22Cl2N2O2
Molecular Weight: 381.3 g/mol

Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride

CAS No.: 18940-64-2

Main Products

VCID: VC0103208

Molecular Formula: C19H22Cl2N2O2

Molecular Weight: 381.3 g/mol

Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride - 18940-64-2

CAS No. 18940-64-2
Product Name Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride
Molecular Formula C19H22Cl2N2O2
Molecular Weight 381.3 g/mol
IUPAC Name [4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone;hydrochloride
Standard InChI InChI=1S/C19H21ClN2O2.ClH/c1-24-18-9-5-3-7-16(18)19(23)22-12-10-21(11-13-22)14-15-6-2-4-8-17(15)20;/h2-9H,10-14H2,1H3;1H
Standard InChIKey WBINHBBXHPAWPO-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl.Cl
Canonical SMILES COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl.Cl
Synonyms 1-(o-Chlorobenzyl)-4-(o-methoxybenzoyl)piperazine hydrochloride
PubChem Compound 205901
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator